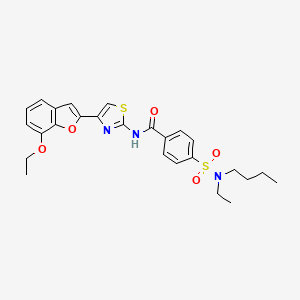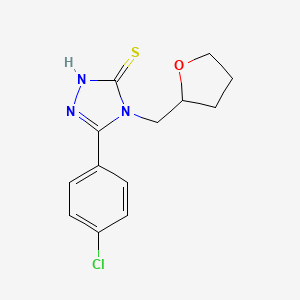![molecular formula C16H16Cl2N2O2S2 B2511192 2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-53-1](/img/structure/B2511192.png)
2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocyclic rings such as thiophene and benzo[b]thiophene, as well as functional groups like carboxamide, suggests potential for diverse chemical reactivity and interactions with biological targets.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in several studies. For instance, a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates involves the Gewald three-component reaction followed by dehydrogenation under an air atmosphere to yield the products in good to excellent yields . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the specific chloro and dimethyl substitutions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives significantly influences their electronic properties. For example, the introduction of dimethylsilyl groups on a thiophene ring has been shown to affect the structure and electronic properties, as evidenced by molecular orbital calculations and UV spectroscopy . This suggests that the dichloro and dimethyl substitutions in the compound of interest would also impact its electronic structure and potentially its biological activity.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. An efficient aromatization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates to their corresponding aromatic compounds has been reported using dimethyl sulfoxide catalyzed by p-toluenesulfonic acid . This type of reaction could be relevant for the compound if the synthesis or functionalization of the molecule requires the conversion of a tetrahydrobenzo[b]thiophene moiety to its aromatic counterpart.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their structural components. For example, the presence of a carboxamide group can contribute to the compound's solubility and hydrogen bonding capacity, which are important for its interaction with biological systems. The dichloro substitution may increase the molecule's density and influence its reactivity due to the electron-withdrawing nature of the chlorine atoms. Additionally, the dimethyl groups could affect the compound's lipophilicity, which is crucial for its pharmacokinetic properties.
Relevant Case Studies
Several studies have reported the biological evaluation of thiophene derivatives. For instance, novel dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides exhibited potent antimycobacterial activity against Mycobacterium tuberculosis . Similarly, substituted thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed antiarrhythmic, serotonin antagonist, and antianxiety activities . These studies demonstrate the potential of thiophene derivatives as therapeutic agents, which could extend to the compound under analysis if it exhibits similar biological activities.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Characterization
Thiophene derivatives are crucial in the synthesis of complex molecules with potential biological activities. For instance, Talupur et al. (2021) discussed the synthesis and characterization of thiophene-containing carboxamides, evaluating their antimicrobial properties and conducting molecular docking studies to understand their interactions with microbial enzymes (Talupur, Satheesh, & Chandrasekhar, 2021). Such methodologies could apply to the synthesis and functional evaluation of "2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide," potentially uncovering antimicrobial or other biological activities.
Materials Science
Thiophene derivatives also find applications in materials science, particularly in the development of organic semiconductors and sensors. For example, Patil et al. (2011) explored the solvent effects on absorption and fluorescence spectra of similar carboxamides, providing a basis for understanding how such compounds could be used in sensing applications due to their photophysical properties (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Pharmacological Research
In pharmacology, thiophene derivatives have been studied for their potential therapeutic effects. Amr et al. (2010) synthesized a series of novel thiophene derivatives, evaluating their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed high activity compared to standard drugs, indicating the therapeutic potential of thiophene derivatives in treating various conditions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2S2/c1-7-3-4-8-10(5-7)23-16(12(8)15(22)19-2)20-14(21)9-6-11(17)24-13(9)18/h6-7H,3-5H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVYJKDHFOKEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3'S,4S,4'S)-3,3'-Dimethyl-7,7',9,9'-tetramethoxy-3,3',4,4'-tetrahydro-4-acetoxy-5,5'-bi[1H-naphtho[2,3-c]pyran]-4',10,10'-triol](/img/structure/B2511112.png)
![N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2511114.png)



![1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511122.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)
![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)
![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)
![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)